3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide
CAS No.: 902960-49-0
Cat. No.: VC7728984
Molecular Formula: C29H28ClN5O4
Molecular Weight: 546.02
* For research use only. Not for human or veterinary use.
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide - 902960-49-0](/images/structure/VC7728984.png)
CAS No. | 902960-49-0 |
---|---|
Molecular Formula | C29H28ClN5O4 |
Molecular Weight | 546.02 |
IUPAC Name | 3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide |
Standard InChI | InChI=1S/C29H28ClN5O4/c1-38-22-11-12-25(39-2)20(17-22)15-16-31-27(36)14-13-26-32-33-29-34(18-19-7-9-21(30)10-8-19)28(37)23-5-3-4-6-24(23)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
SMILES | COC1=CC(=C(C=C1)OC)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide is a complex organic molecule featuring a triazoloquinazoline core structure. This class of compounds is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a chlorobenzyl group and a dimethoxyphenethyl moiety enhances its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide typically involves multi-step organic synthesis techniques. These steps require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Common methods include the use of specific precursors and catalysts to facilitate the formation of the triazoloquinazoline core.
Biological Activities
Compounds within the triazoloquinazoline family have been reported to exhibit various biological activities, including:
-
Anticancer Properties: These compounds have shown potential in inhibiting cancer cell growth.
-
Antimicrobial Properties: They have demonstrated effectiveness against a range of microorganisms, including bacteria and fungi.
Research Findings and Potential Applications
Research on compounds with a triazoloquinazoline structure highlights their potential in medicinal chemistry due to their diverse biological activities. The unique combination of functional groups in 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide may offer specific therapeutic advantages over structurally similar compounds. Interaction studies are essential for understanding how this compound affects biological systems, which could lead to the development of novel therapeutic agents.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume